3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid
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Overview
Description
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid is a compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an isoindole ring system, which is a bicyclic structure containing nitrogen, and a propanoic acid side chain.
Preparation Methods
The synthesis of 3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid typically involves the reaction of phthalimide with glycine under basic conditions to form the intermediate phthalimidoglycine. This intermediate is then subjected to hydrolysis to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Scientific Research Applications
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by interfering with the activity of basic fibroblast growth factor (bFGF), which is crucial for the formation of new blood vessels . This inhibition can be beneficial in preventing the growth of tumors by restricting their blood supply.
Comparison with Similar Compounds
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid can be compared with other isoindole derivatives such as:
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound has a nitro group instead of an amino group, which can significantly alter its chemical reactivity and biological activity.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: This compound has an acetic acid side chain instead of a propanoic acid side chain, which can affect its solubility and interaction with biological targets.
Properties
CAS No. |
18595-77-2 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21g/mol |
IUPAC Name |
3-(5-amino-1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4,12H2,(H,14,15) |
InChI Key |
FDACDSZVCFDGGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1[NH3+])C(=O)N(C2=O)CCC(=O)[O-] |
Origin of Product |
United States |
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